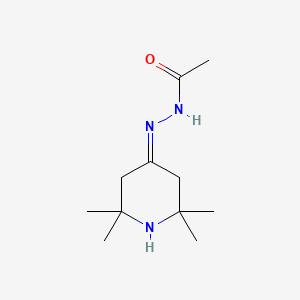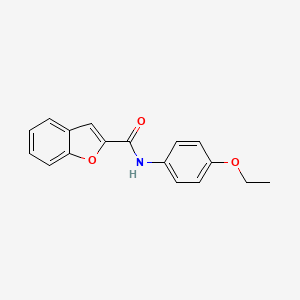![molecular formula C15H16N2O4 B5561066 1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone” is a complex organic molecule that contains several functional groups, including a tetrahydrofuran ring, a 1,2,4-oxadiazole ring, and an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The tetrahydrofuran and 1,2,4-oxadiazole rings are likely to be planar due to the nature of their bonding . The ethanone group would have a planar structure around the carbonyl carbon .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring . The 1,2,4-oxadiazole ring is generally stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrahydrofuran and 1,2,4-oxadiazole rings could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
A study focused on the synthesis and optical and thermal properties of a novel heterocyclic compound, highlighting the utility of these compounds in materials science. The research details the synthesis process, crystal growth, and the characterization of the compound's thermal stability and transparency in the visible region, suggesting potential applications in materials development (Shruthi et al., 2019).
Antimicrobial Activity
Research on the synthesis, molecular properties prediction, and anti-staphylococcal activity of N-acylhydrazones and new 1,3,4-oxadiazole derivatives reveals the potential of these compounds as antimicrobial agents. The study found strong activity against several strains of Staphylococcus aureus, indicating their potential as drug candidates (Oliveira et al., 2012).
Anticandidal and Antimicrobial Evaluation
Another study synthesized and evaluated the anticandidal activity and cytotoxicity of different tetrazole derivatives. The findings suggest that some compounds exhibit potent anticandidal agents with weak cytotoxicities, underscoring the relevance of structural modifications in enhancing biological activity (Kaplancıklı et al., 2014).
Crystal Structure and Solid-State Fluorescence
Research on the tuning of solid-state fluorescence through the regulation of anthracene fluorophores in a twisted π-conjugated molecule emphasizes the role of molecular structure in determining the fluorescent properties of compounds. This study provides insights into how the arrangement of fluorophores affects the fluorescence, suggesting applications in the development of optical materials (Dong et al., 2012).
Synthesis and Antimicrobial Activity
Investigations into the synthesis and antimicrobial activity of 1,3,4-oxadiazole derivatives highlight the potential of these compounds in addressing microbial resistance. The research underscores the importance of structural diversity in discovering new antimicrobial agents (Mohite & Bhaskar, 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(18)11-2-4-13(5-3-11)20-9-14-16-15(17-21-14)12-6-7-19-8-12/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZIXXFSOSRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[3-(Tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)
![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)


![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
![3-[2-(4-methoxy-3-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561029.png)
![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)


![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)
![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)